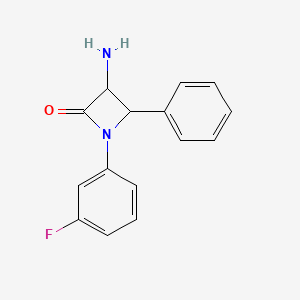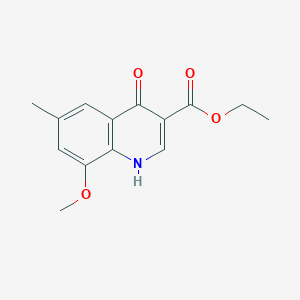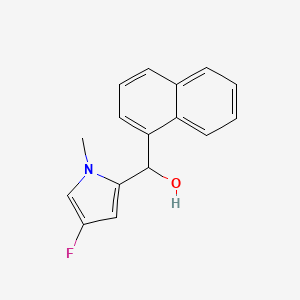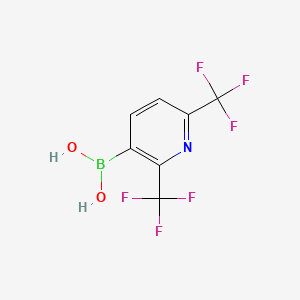
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, which is attached to a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction typically requires a strong acid catalyst such as sulfuric acid or aluminum chloride to facilitate the nitration and acylation processes .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Shares the hydroxy and nitro groups but differs in the aldehyde functional group.
2-Hydroxy-5-nitrophenylacetic acid: Similar structure with an acetic acid moiety instead of the phenylethanone group.
2-Hydroxy-5-nitrophenylmethanol: Contains a methanol group instead of the phenylethanone group.
Uniqueness: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethanone moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
InChI Key |
VDHZXCWZEMXVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)


